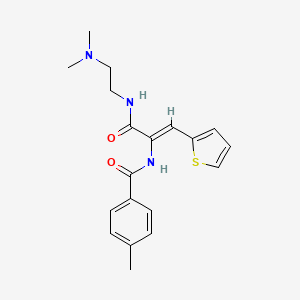
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the process of melanogenesis .
Mode of Action
The compound interacts with tyrosinase in a competitive manner, inhibiting its activity . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin .
Biochemical Pathways
The inhibition of tyrosinase by this compound disrupts the melanogenesis pathway, reducing the production of melanin . This can have downstream effects on skin pigmentation and could potentially be used in the treatment of hyperpigmentation disorders .
Result of Action
The molecular and cellular effects of the compound’s action include a dose-dependent reduction in melanin content and intracellular tyrosinase in α-MSH and IBMX-induced B16F10 cells . This suggests that the compound could be effective in reducing pigmentation.
生物活性
(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research sources.
Synthesis
The compound can be synthesized through various methods involving the coupling of thiophene derivatives with benzamide structures. The synthetic routes often emphasize optimizing yield and purity while ensuring the desired biological activity is retained. Techniques such as virtual screening and chemical synthesis have been employed to identify effective derivatives and optimize their pharmacological properties .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity :
- The compound has shown promising results as a BRAF V600E kinase inhibitor, which is crucial in the treatment of melanoma. In vitro studies have demonstrated submicromolar inhibitory activities against this mutation, suggesting its potential as a therapeutic agent for targeted cancer therapies .
- Structure-activity relationship studies reveal that modifications at specific positions can enhance potency against cancer cell lines, with certain analogues exhibiting improved cytotoxicity compared to existing treatments .
-
Antimicrobial Activity :
- Recent investigations have highlighted its antibacterial properties against both Gram-positive and Gram-negative bacteria. Compounds derived from similar structures have been shown to possess high antibacterial activity, indicating that modifications to the thiophene and benzamide moieties can lead to effective antimicrobial agents .
- The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
Case Study 1: Cancer Cell Line Evaluation
A study evaluated the compound's efficacy against various cancer cell lines, including SK-OV3 (ovarian cancer) and NCI-N87 (gastric cancer). The results indicated that certain derivatives exhibited IC50 values in the low nanomolar range, significantly outperforming standard chemotherapeutics .
| Compound | Cell Line | IC50 (pM) |
|---|---|---|
| 18n | SK-OV3 | 7.7 |
| 18r | NCI-N87 | 11 |
Case Study 2: Antibacterial Activity
In another study focusing on antimicrobial resistance, derivatives of the compound were tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that certain analogues exhibited MIC values as low as 1 µg/mL, indicating strong antibacterial potential .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 18a | Staphylococcus aureus | 1 |
| 18b | Escherichia coli | 2 |
Structure-Activity Relationships
The biological activity of this compound is heavily influenced by its structural components:
Key Findings :
- Substituent Effects : Variations at the benzamide position significantly affect potency; for instance, N-substituted analogues generally demonstrate enhanced activity.
- Conformational Flexibility : The presence of a thiophene ring contributes to the compound's ability to interact with biological targets effectively.
属性
IUPAC Name |
N-[(Z)-3-[2-(dimethylamino)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-6-8-15(9-7-14)18(23)21-17(13-16-5-4-12-25-16)19(24)20-10-11-22(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCGSYAGMCJBG-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














